N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide
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Overview
Description
Compound X , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Method 1: One common synthetic route involves the condensation of 4-methylbenzoyl chloride with 1-phenyl-3-(2-thienyl)-1H-pyrazol-4-amine, followed by amidation with (Z)-2-(2-methoxyethyl)amino-2-oxoethanoyl chloride.
Method 2: Alternatively, it can be synthesized via a multistep process starting from 4-methylbenzoic acid.
- Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts such as triethylamine or pyridine facilitate the reactions.
- Industrial-scale production involves optimization of reaction conditions, purification, and isolation.
- Precursor availability and cost-effectiveness influence the choice of method.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.
- Oxidation: KMnO4, PCC (pyridinium chlorochromate)
- Reduction: LiAlH4, NaBH4
- Substitution: Ammonia, amines
- Oxidation: 4-methylbenzoic acid
- Reduction: 4-methylbenzyl alcohol
- Substitution: Various amides and derivatives
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its effects on cell proliferation pathways.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in organic synthesis for building more complex molecules.
Mechanism of Action
- Compound X likely interacts with specific cellular targets, affecting signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its unique pyrazole-thiophene core.
- Similar compounds include related pyrazoles and benzamides.
Properties
Molecular Formula |
C27H26N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)26(32)29-23(27(33)28-14-15-34-2)17-21-18-31(22-7-4-3-5-8-22)30-25(21)24-9-6-16-35-24/h3-13,16-18H,14-15H2,1-2H3,(H,28,33)(H,29,32)/b23-17- |
InChI Key |
UBWIVWCSMUKVKT-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCOC |
Origin of Product |
United States |
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